1-Amino-3-p-tolyloxy-propan-2-ol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

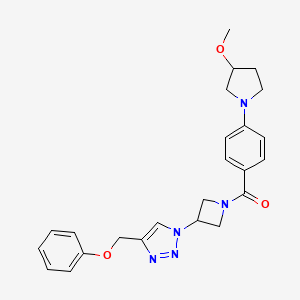

1-Amino-3-p-tolyloxy-propan-2-ol hydrochloride is a biochemical compound with the molecular formula C10H15NO2.HCl and a molecular weight of 217.7 . It is used for proteomics research .

Synthesis Analysis

The synthesis of aminomethoxy derivatives of 1-(p-tolyloxy)-3-(propylsulfanyl)propane has been reported in a study . The reaction was performed with equimolar ratio of the reagents, at 75–80°C, during 4 hours in aqueous solution of NaOH (40%). The yield of the target product was 72% .Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES notation: CC1=CC=C (C=C1)OCC (CN)O.Cl .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 217.7 and a molecular formula of C10H15NO2.HCl .Scientific Research Applications

Organic Synthesis and Protective Strategies

- The use of propargyloxycarbonyl chloride for protecting hydroxyl and amino functionalities in amino alcohols and aminophenols illustrates the significance of selective protection and deprotection strategies in synthetic chemistry. This approach facilitates orthogonal protection, allowing for selective manipulation of functional groups in complex molecules, highlighting the potential utility of similar compounds in synthetic pathways (Ramesh, Bhat, & Chandrasekaran, 2005).

Material Science and Surface Functionalization

- Research on the functionalization of silica surfaces with aminosilanes to prevent the loss of surface functionality underscores the importance of chemical modifications for enhancing material properties. This has implications for improving the stability and functionality of materials in various applications, including sensors and biomaterials (Smith & Chen, 2008).

Medicinal Chemistry and Drug Development

- The synthesis of tertiary amines and their role as inhibitors in preventing carbon steel corrosion suggests a broader applicability of similar compounds in developing protective agents against corrosion. This could extend to medicinal applications where protective coatings or agents are required (Gao, Liang, & Wang, 2007).

- The synthesis and biological evaluation of 3-amino-propan-1-ol based poly(ether imine) dendrimers for non-toxic biological studies point towards the potential of such compounds in drug delivery and tissue engineering, highlighting the intersection of polymer science and biomedicine (Krishna, Jain, Tatu, & Jayaraman, 2005).

Safety and Hazards

properties

IUPAC Name |

1-amino-3-(4-methylphenoxy)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-8-2-4-10(5-3-8)13-7-9(12)6-11;/h2-5,9,12H,6-7,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYBUVZKQPVOIQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(CN)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

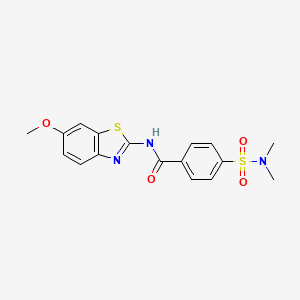

![2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2971208.png)

![2-[1-[(3-Methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2971209.png)

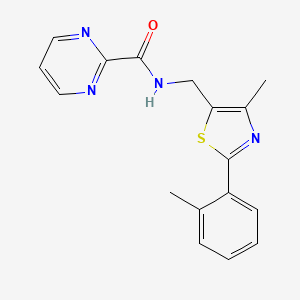

![N-(3,4-dimethoxyphenethyl)-6-(6-((2-((2-methoxyethyl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2971211.png)

![9-((4-(Trifluoromethyl)benzyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2971213.png)

![6-(Trifluoromethyl)-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2971216.png)

![1-[4-(2-Fluorophenyl)piperazino]-3-(phenylsulfanyl)-2-propanol](/img/structure/B2971219.png)

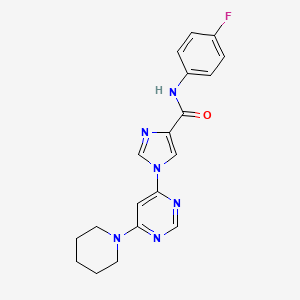

![N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2971224.png)